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Compound of Interest

Compound Name: Vitacoxib

CAS No.: 1374128-90-1

Cat. No.: B611694 Get Quote

Molecular Profile and Chemical Identity
Vitacoxib is a diaryl-substituted imidazole derivative designed for high-selectivity inhibition of

Cyclooxygenase-2 (COX-2). Unlike the "coxib" class members that utilize a pyrazole (e.g.,

Celecoxib) or furanone (e.g., Firocoxib) scaffold, Vitacoxib employs a central imidazole ring to

orient its pharmacophores.

Chemical Nomenclature & Identifiers
Common Name: Vitacoxib[1][2][3][4][5][6]

IUPAC Name: 2-[4-chloro-5-(4-methylphenyl)-1H-imidazol-1-yl]-5-(methylsulfonyl)pyridine

CAS Registry Number: 1374128-90-1

Molecular Formula: C₁₆H₁₄ClN₃O₂S

Molecular Weight: 347.82 g/mol

Structural Architecture
The molecule consists of three distinct domains essential for its pharmacodynamics:

Central Scaffold: A 1,4,5-trisubstituted imidazole ring.[7][8]
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COX-2 Selectivity Determinant: A 5-(methylsulfonyl)pyridin-2-yl group attached to the

imidazole nitrogen (

). The methylsulfonyl (

) moiety inserts into the COX-2 secondary pocket (side pocket).

Hydrophobic Domain: A p-tolyl (4-methylphenyl) group at position

, which interacts with the hydrophobic channel of the enzyme.

Halogen Substituent: A chlorine atom at position

, enhancing metabolic stability and lipophilicity.

Property Value

H-Bond Donors 0

H-Bond Acceptors 5

Rotatable Bonds 3

Topological Polar Surface Area 63.3 Å²

LogP (Predicted) ~2.8 - 3.2

Retrosynthetic Analysis
To design a robust synthesis for Vitacoxib, we must avoid the formation of fused ring by-

products (such as imidazo[1,2-a]pyridine) which commonly occur when reacting 2-

aminopyridines with

-haloketones.

Strategic Disconnection: The most reliable disconnection for non-fused 1,5-diaryl imidazoles is

the Van Leusen Imidazole Synthesis.

Disconnection A: Removal of the Chlorine atom (implies late-stage electrophilic

halogenation).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b611694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disconnection B: Fragmentation of the imidazole ring into a TosMIC (Tosylmethyl isocyanide)

unit and an aldimine.

Retrosynthetic Scheme:

Target: Vitacoxib[2][3][4][5][6][9]

Precursor 1 (Core): 1-(5-(methylsulfonyl)pyridin-2-yl)-5-(p-tolyl)-1H-imidazole.

Precursor 2 (Imine Formation): Condensation of 2-amino-5-(methylsulfonyl)pyridine + 4-

methylbenzaldehyde.

Reagents: Tosylmethyl isocyanide (TosMIC), Base (

), N-Chlorosuccinimide (NCS).

Detailed Synthesis Pathway[10][11]
The following protocol outlines the step-by-step chemical synthesis, prioritizing regioselectivity

to ensure the 1,5-substitution pattern over the thermodynamically favored 1,4-isomer.

Step 1: Preparation of the Schiff Base (Imine
Intermediate)
The synthesis begins with the condensation of the aminopyridine with p-tolualdehyde.

Reagents: 2-Amino-5-(methylsulfonyl)pyridine, 4-Methylbenzaldehyde, p-Toluenesulfonic

acid (catalytic), Toluene.

Conditions: Reflux with Dean-Stark trap for water removal.

Reaction:

Technical Note: The electron-withdrawing sulfonyl group on the pyridine decreases the

nucleophilicity of the amine, requiring forcing conditions (high temperature/catalyst) to drive

imine formation to completion.
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Step 2: Van Leusen Cyclization (Imidazole Ring
Formation)
This is the critical step. The imine reacts with Tosylmethyl isocyanide (TosMIC) to form the

imidazole ring. The reaction is specific for forming 1,5-disubstituted imidazoles from aldimines.

Reagents: Imine (from Step 1), TosMIC, Potassium Carbonate (

).

Solvent: Methanol (MeOH) and Dimethoxyethane (DME) mixture (2:1).

Conditions: Reflux for 3–5 hours.

Mechanism:

Deprotonation of TosMIC to form the

-isocyano carbanion.

[3+2] Cycloaddition of the carbanion to the imine (

) bond.

Elimination of the p-toluenesulfinate group (

) to aromatize the ring.

Outcome: Formation of 1-(5-(methylsulfonyl)pyridin-2-yl)-5-(p-tolyl)-1H-imidazole.

Yield Expectation: 65–75%.

Step 3: Regioselective Chlorination
The final step introduces the chlorine atom at the

position. In 1,5-disubstituted imidazoles, the

position is the most electron-rich and accessible site for electrophilic aromatic substitution.
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Reagents: N-Chlorosuccinimide (NCS).

Solvent: Acetonitrile (ACN) or DMF.

Conditions: Room temperature to 50°C, 2–4 hours.

Purification: Recrystallization from Ethanol/Water.[8]

Reaction:

Synthesis Workflow Diagram

2-Amino-5-(methylsulfonyl)pyridine

Intermediate: Schiff Base (Imine)
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(-H2O)
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Precursor: 1,5-Diaryl Imidazole
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Target: Vitacoxib
(4-Chloro-1,5-diaryl imidazole)

Step 3: Electrophilic Chlorination
(ACN, 50°C)

Reagent: NCS
(N-Chlorosuccinimide)

Click to download full resolution via product page

Caption: Step-wise chemical synthesis of Vitacoxib utilizing the Van Leusen protocol to ensure

regio-defined 1,5-imidazole construction.
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Process Chemistry & Analytical Validation
Impurity Control

Regioisomer Control: The primary impurity risk is the 1,4-diaryl isomer. The Van Leusen

method is chosen specifically because it favors the 1,5-isomer (>95:5 ratio). Reaction with

-haloketones would favor the unwanted 1,4-isomer or fused ring systems.

Des-chloro Analog: Incomplete chlorination in Step 3 results in the des-chloro precursor. This

is controlled by using a slight excess (1.05 eq) of NCS and monitoring via HPLC.

Analytical Characterization Standards
To validate the synthesis of Vitacoxib (C₁₆H₁₄ClN₃O₂S), the following spectral signatures must

be confirmed:

Method Expected Signature

MS (ESI+)
348.05

(Characteristic Cl isotope pattern 3:1)

1H NMR

Singlet at

~2.35 ppm (Methyl group); Singlet at

~3.2 ppm (Methylsulfonyl); Pyridine protons

(3H); Phenyl protons (4H).

HPLC
Retention time distinct from Celecoxib (internal

standard often used in PK studies).

Mechanism of Action (Molecular Pharmacology)
Vitacoxib is a selective COX-2 inhibitor.[1][4][6][9] Its selectivity arises from the specific

geometry of the methylsulfonyl group on the pyridine ring.

Binding Mode: The bulky 1,5-diaryl imidazole scaffold prevents binding to the narrow

hydrophobic channel of COX-1 (isoleucine at position 523).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b611694?utm_src=pdf-body
https://www.benchchem.com/product/b611694?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29601910/
https://www.researchgate.net/publication/287631913_The_anti-inflammatory_and_the_analgesic_effects_of_vitacoxib_a_new_molecular_entity
https://pubmed.ncbi.nlm.nih.gov/28759842/
https://www.researchgate.net/publication/287631913_The_anti-inflammatory_and_the_analgesic_effects_of_vitacoxib_a_new_molecular_entity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


COX-2 Specificity: In COX-2, the smaller valine at position 523 opens a "side pocket."[10]

The methylsulfonyl group of Vitacoxib inserts into this side pocket, forming hydrogen bonds

with Arg513 and His90, locking the enzyme in an inactive state.

Veterinary Application: Pharmacokinetic studies in dogs and horses demonstrate a half-life (

) of approximately 4–8 hours, suitable for once-daily dosing for osteoarthritis and
postoperative pain.

Vitacoxib COX-2 Enzyme
(Val523 Side Pocket)

Inserts Methylsulfonyl
into Side Pocket

Inhibition of PGE2 Synthesis

Blocks Arachidonic
Acid Entry Reduced Inflammation

& Pain Relief

Click to download full resolution via product page

Caption: Mechanism of Action: Selective binding of Vitacoxib to the COX-2 isoform.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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